molecular formula C14H13BN2O4S B1405399 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 2096334-98-2

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B1405399
CAS No.: 2096334-98-2
M. Wt: 316.1 g/mol
InChI Key: BQDGUWDAEPULPK-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C14H13BN2O4S and a molecular weight of 316.15 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects involves its ability to act as a boronic acid derivative. This allows it to participate in various chemical reactions, including the formation of boronate esters with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its tosyl group provides stability and reactivity, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGUWDAEPULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

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